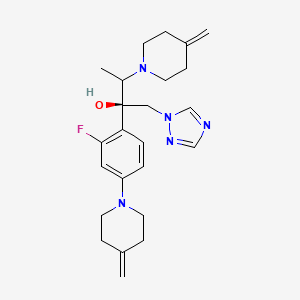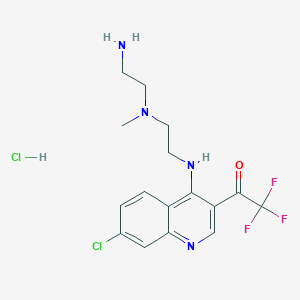
3-(1-Oxopropoxy)-pregnan-20-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Oxopropoxy)-pregnan-20-one is a synthetic steroid compound. It is structurally related to pregnane, a steroid nucleus that forms the backbone of many biologically active steroids. This compound is characterized by the presence of an oxopropoxy group at the 3-position and a ketone group at the 20-position of the pregnane skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxopropoxy)-pregnan-20-one typically involves the esterification of a hydroxyl group at the 3-position of the pregnane skeleton. One common method involves the use of 11-deoxycortisol as a starting material. The secondary hydroxyl group at the 17-alpha position is selectively esterified using a chemical protecting group, while the primary hydroxyl group at the 21-position remains unmodified . The reaction conditions are mild, and the process is suitable for large-scale industrial preparation.
Industrial Production Methods
Industrial production of this compound often employs biocatalysts such as lipases from Candida species to achieve selective esterification . This method offers advantages such as high yield, simple post-treatment, and mild reaction conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(1-Oxopropoxy)-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: The ketone group at the 20-position can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The oxopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-Oxopropoxy)-pregnan-20-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 3-(1-Oxopropoxy)-pregnan-20-one involves its interaction with specific molecular targets and pathways. It primarily acts on steroid hormone receptors, modulating their activity and influencing gene expression. The compound can bind to glucocorticoid receptors, leading to anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes .
類似化合物との比較
Similar Compounds
Beclomethasone dipropionate: A corticosteroid with similar anti-inflammatory properties.
Testosterone cypionate: Another steroid with a similar pregnane skeleton but different functional groups.
Uniqueness
3-(1-Oxopropoxy)-pregnan-20-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its selective esterification at the 3-position and the presence of a ketone group at the 20-position make it a valuable compound for various applications in research and industry.
特性
分子式 |
C24H38O3 |
|---|---|
分子量 |
374.6 g/mol |
IUPAC名 |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C24H38O3/c1-5-22(26)27-17-10-12-23(3)16(14-17)6-7-18-20-9-8-19(15(2)25)24(20,4)13-11-21(18)23/h16-21H,5-14H2,1-4H3/t16-,17+,18-,19+,20-,21-,23-,24+/m0/s1 |
InChIキー |
RNWMUKCPAMDUIQ-GLRRTJSDSA-N |
異性体SMILES |
CCC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C |
正規SMILES |
CCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


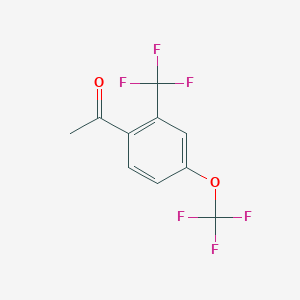
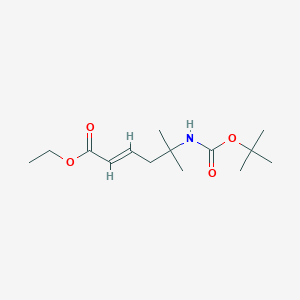
![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
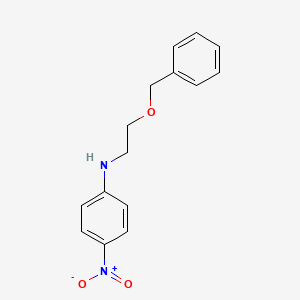
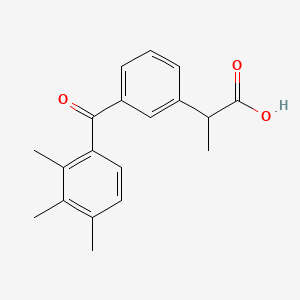
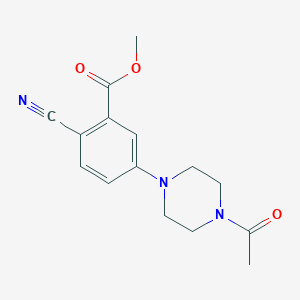

![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
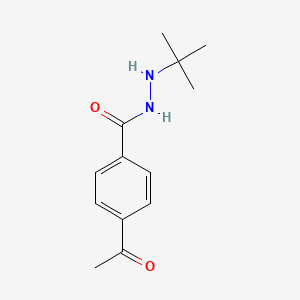
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)
